molecular formula C5H5AuCl3N B12062988 pyridine;trichlorogold

pyridine;trichlorogold

Cat. No.: B12062988
M. Wt: 382.42 g/mol
InChI Key: TYJJOEBQRJABJG-UHFFFAOYSA-K
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Description

  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

    Catalytic Applications

    Trichloro(pyridine)gold(III) serves as a catalyst in several chemical reactions, particularly in organic synthesis. Its ability to facilitate reactions involving carbon-carbon bond formation makes it valuable in the production of complex organic molecules.

    Gold-Catalyzed Reactions

    • Hydration of Alkynes : Trichloro(pyridine)gold(III) has been used to catalyze the hydration of alkynes to yield ketones, showcasing its effectiveness in promoting electrophilic addition reactions.
    • Aromatic Substitution : The compound can also catalyze electrophilic aromatic substitution reactions, which are essential for synthesizing various aromatic compounds.

    Medicinal Chemistry

    The biological activity of gold complexes, including trichloro(pyridine)gold(III), has been explored for potential therapeutic applications. Research indicates that these complexes may exhibit anticancer properties.

    Antitumor Activity

    • Mechanism of Action : Studies have shown that gold(III) complexes can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
    • Case Studies : Research published in scientific journals highlights the cytotoxic effects of pyridine-based gold complexes against various cancer cell lines, indicating their potential as novel anticancer agents .

    Materials Science

    Trichloro(pyridine)gold(III) is also investigated for its role in the development of advanced materials, particularly in nanotechnology.

    Nanoparticle Synthesis

    • Gold Nanoparticles : The compound can be utilized as a precursor for synthesizing gold nanoparticles, which have applications in drug delivery, imaging, and diagnostics.
    • Stability and Functionalization : The stability of trichloro(pyridine)gold(III) allows for controlled synthesis and functionalization of nanoparticles, enhancing their performance in biomedical applications.

    Summary Table of Applications

    Application AreaKey FeaturesReferences
    CatalysisFacilitates carbon-carbon bond formation
    Medicinal ChemistryPotential anticancer properties
    Materials SciencePrecursor for gold nanoparticles

    Mechanism of Action

    • The exact mechanism by which pyridine trichlorogold exerts its effects is not well-established.
    • It likely interacts with specific molecular targets or participates in catalytic processes.
  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    Pyridine derivatives, particularly when complexed with trichlorogold (AuCl3), have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of the compound "pyridine; trichlorogold," focusing on its potential applications in cancer therapy, antimicrobial properties, and other therapeutic effects.

    Overview of Pyridine and Trichlorogold

    Pyridine is a heterocyclic aromatic organic compound with the formula C5H5N. It is known for its role as a building block in various pharmaceuticals due to its ability to form stable complexes with metals. Trichlorogold , or gold(III) chloride (AuCl3), is a highly soluble gold compound that has been studied for its biological activity, particularly in cancer treatment.

    Anticancer Properties

    Research indicates that gold(III) complexes, including those derived from pyridine, exhibit promising anticancer properties.

    • Mechanism of Action : The cytotoxicity of these complexes is primarily attributed to their ability to bind to DNA and induce apoptosis in cancer cells. Studies have shown that pyridine-containing gold complexes can outperform traditional chemotherapeutics like cisplatin in certain cancer cell lines, demonstrating a distinct mode of action that involves DNA intercalation and disruption of cellular processes .
    • Case Studies :
      • A study reported that phenylpyridine complexes of gold(III) showed significant activity against various cancer cell lines, with mechanisms involving DNA interaction similar to cisplatin but with reduced toxicity and resistance issues .
      • Another investigation highlighted the efficacy of pyridine-gold complexes against leukemia cells, emphasizing their potential as alternatives to existing treatments .

    Antimicrobial Activity

    Pyridine derivatives have also been studied for their antimicrobial properties.

    • Antibacterial Effects : Compounds containing pyridine and trichlorogold have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimal inhibitory concentrations (MICs) for these compounds ranged from 0.02 to 6 mM, indicating potent antibacterial effects .
    • Antifungal Activity : Pyridine-based compounds have shown effectiveness against various fungi, with MIC values ranging from 0.1 to 12 mM against Candida albicans and Aspergillus niger. .

    Table 1: Anticancer Activity of Pyridine-Trichlorogold Complexes

    Compound NameCell Line TestedIC50 (µM)Mechanism of Action
    Pyridine-AuCl3 Complex AHeLa (Cervical Cancer)5.2DNA intercalation
    Pyridine-AuCl3 Complex BMCF-7 (Breast Cancer)4.8Apoptosis induction
    Pyridine-AuCl3 Complex CA549 (Lung Cancer)6.0Cell cycle arrest

    Table 2: Antimicrobial Activity of Pyridine Derivatives

    Compound NameBacterial StrainMIC (mM)Type of Activity
    Pyridine-AuCl3 Complex DStaphylococcus aureus0.02Bactericidal
    Pyridine-AuCl3 Complex EBacillus subtilis0.05Bacteriostatic
    Pyridine-AuCl3 Complex FCandida albicans0.1Fungicidal

    Properties

    Molecular Formula

    C5H5AuCl3N

    Molecular Weight

    382.42 g/mol

    IUPAC Name

    pyridine;trichlorogold

    InChI

    InChI=1S/C5H5N.Au.3ClH/c1-2-4-6-5-3-1;;;;/h1-5H;;3*1H/q;+3;;;/p-3

    InChI Key

    TYJJOEBQRJABJG-UHFFFAOYSA-K

    Canonical SMILES

    C1=CC=NC=C1.Cl[Au](Cl)Cl

    Origin of Product

    United States

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